p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate
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Overview
Description
p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate: is an organic compound that belongs to the class of dibenzo[b,f]thiocin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate typically involves multiple steps, including:
Formation of the dibenzo[b,f]thiocin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allyloxy group: This step may involve allylation reactions using reagents such as allyl bromide in the presence of a base.
Attachment of the phenol group: This can be done through electrophilic aromatic substitution reactions.
Hydration to form the hemihydrate: This step involves the controlled addition of water to form the hemihydrate form of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiocin ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenol or allyloxy groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent, targeting specific biological pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]thiocin derivatives: Compounds with similar core structures but different substituents.
Phenol derivatives: Compounds with phenol groups that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
85850-88-0 |
---|---|
Molecular Formula |
C26H24O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(11Z)-11-ethyl-3-prop-2-enoxy-6H-benzo[c][1]benzothiocin-12-yl]phenol |
InChI |
InChI=1S/C26H24O2S/c1-3-15-28-21-13-14-24-25(16-21)29-17-19-7-5-6-8-23(19)22(4-2)26(24)18-9-11-20(27)12-10-18/h3,5-14,16,27H,1,4,15,17H2,2H3/b26-22- |
InChI Key |
GOHGCXQNGFSDOM-ROMGYVFFSA-N |
Isomeric SMILES |
CC/C/1=C(/C2=C(C=C(C=C2)OCC=C)SCC3=CC=CC=C31)\C4=CC=C(C=C4)O |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC=C)SCC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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